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Compound of Interest

Compound Name: Potassium hexanitrorhodate(lll)

Cat. No.: B106653

A detailed comparison of the structural and spectroscopic properties of hexanitrorhodate(ll1)
and hexanitrocobaltate(lll) anions reveals close similarities in their coordination geometry and
crystal packing, with subtle differences arising from the nature of the central metal ion. This
guide provides researchers, scientists, and drug development professionals with a
comprehensive analysis of these two important complex anions, supported by experimental
data and detailed protocols.

The hexanitrocobaltate(lll) anion, [Co(NOz)s]3~, and its rhodium analogue, the
hexanitrorhodate(lll) anion, [Rh(NO2)e]3~, are both historically significant and chemically
interesting coordination complexes. While the cobalt complex has been widely used in
analytical chemistry for the precipitation of potassium ions, the rhodium complex is less
common but provides a valuable point of comparison for understanding the influence of the d-
metal center on the structural and electronic properties of this class of compounds.

Crystal Structure Comparison

Both potassium hexanitrocobaltate(lll), Ks[Co(NO2)e], and potassium hexanitrorhodate(lll),
Ks3[Rh(NO2)s], are known to be isostructural, typically crystallizing in a cubic crystal system.
This structural similarity allows for a direct and meaningful comparison of their key
crystallographic parameters.
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The central metal ion in both complexes is octahedrally coordinated by six nitro ligands through
the nitrogen atoms. The [M(NOz2)s]3~ (M = Co, Rh) anion generally exhibits a slightly distorted
octahedral geometry.

K3[Rh(NO2)e] (Data from

Parameter K3[Co(NO2)e] (NH4)2Na[Rh(NO2)q])
Crystal System Cubic Cubic

Space Group Fm-3 Not explicitly found for K salt
Unit Cell Parameter (a) ~10.4 A ~10.6 A

M-N Bond Length ~1.95 A ~2.05 A

N-O Bond Length ~1.24 A ~1.23 A

O-N-O Bond Angle ~117° ~118°

N-M-N Bond Angle ~90° and ~180° ~90° and ~180°

Note: Detailed refined crystallographic data for Ks[Rh(NOz2)s] is not readily available in open-
access databases. The data presented here for the rhodium complex is based on the structure
of (NH4)2Na[Rh(NO2z)e] and serves as an approximation for comparative purposes. The unit cell
parameter for Ks[Rh(NO2)e] is an estimation based on the isostructural nature and the larger
ionic radius of Rh3* compared to Co3*.

The most significant difference observed is the M-N bond length, which is longer in the
hexanitrorhodate(lll) anion. This is consistent with the larger ionic radius of Rh3*+ compared to
Co3*. The unit cell parameter 'a’ also shows a corresponding increase for the rhodium salt. The
bond lengths and angles within the nitro ligands are very similar in both complexes, indicating
that the electronic structure of the NO2~ ligand is not significantly perturbed by the change in
the central metal ion.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable
insights into the bonding and structure of the hexanitro complexes. The vibrational modes of
the coordinated nitro group are particularly informative.
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Vibrational Mode K3[Co(NO2)e¢] (cm~) Ks[Rh(NO2)e] (cm~*) Assignment
Asymmetric NO2
Vas(NO2) ~1410 ~1420
stretch
Symmetric NO2
vs(NO2) ~1315 ~1330
stretch
NO:2 deformation
0(NO2) ~825 ~830 _ _
(scissoring)
v(M-N) ~400-450 ~350-400 Metal-Nitrogen stretch

The vibrational frequencies for the internal modes of the nitro ligand are very similar for both
complexes, further supporting the conclusion that the electronic structure of the ligand is largely
unaffected by the central metal. The most notable difference is observed in the metal-nitrogen
stretching frequency, v(M-N). The lower frequency for the Rh-N stretch is consistent with the
longer and slightly weaker Rh-N bond compared to the Co-N bond, as indicated by the
crystallographic data. The presence of strong bands in the 1300-1450 cm~1 region and the
absence of bands around 1065 cm~* and 1470 cm~! in the IR spectra of both salts confirm that
the nitrite ligands are coordinated through the nitrogen atom (nitro isomer) rather than through
one of the oxygen atoms (nitrito isomer)[1].

Experimental Protocols

Synthesis of Hexanitrocobaltate(lll) and
Hexanitrorhodate(lll) Salts

Synthesis of Potassium Hexanitrocobaltate(ll) (Ks[Co(NO2)s])

A common method for the synthesis of potassium hexanitrocobaltate(lll) involves the oxidation
of a cobalt(ll) salt in the presence of an excess of potassium nitrite.

o Dissolve cobalt(ll) nitrate hexahydrate (Co(NOs)2:6H20) in water.

e Add a concentrated aqueous solution of potassium nitrite (KNO:2) to the cobalt solution. The
molar ratio of KNO:z to Co2* should be at least 7:1.
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 Acidify the solution slowly with acetic acid while stirring. This will cause the evolution of
nitrogen oxides.

o Avyellow precipitate of K3s[Co(NOz2)e] will form.

e Cool the mixture in an ice bath to ensure complete precipitation.

« Filter the precipitate, wash it with cold water and then with ethanol, and dry it in a desiccator.
Synthesis of Potassium Hexanitrorhodate(lll) (Ks[Rh(NO2)e])

The synthesis of potassium hexanitrorhodate(lll) typically starts from a rhodium(lll) salt, such
as rhodium(lIl) chloride.

 Dissolve rhodium(lll) chloride hydrate (RhCls-xH20) in water.

e Add a large excess of sodium nitrite (NaNO3) to the solution and heat the mixture gently.
This will form the more soluble sodium hexanitrorhodate(lll), Nas[Rh(NO:2)s].

» After the reaction is complete, cool the solution.

e Add a saturated solution of potassium chloride (KCI) to the solution of the sodium salt.
o Avyellow precipitate of Ks[Rh(NOz2)e] will form due to its lower solubility.

e Cool the mixture in an ice bath to maximize precipitation.

« Filter the precipitate, wash it with a small amount of cold water, and then with ethanol, and
dry it in a desiccator.

Characterization Methods
Single-Crystal X-ray Diffraction (SC-XRD)
o Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow

evaporation of a dilute aqueous solution of the complex salt, or by slow cooling of a
saturated solution.
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» Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction
data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g.,
Mo Ka radiation). The crystal is rotated, and diffraction patterns are recorded at various
orientations.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The crystal structure is then solved using direct
methods or Patterson methods and refined using least-squares techniques to obtain the final
atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (IR and Raman)
e Infrared (IR) Spectroscopy:

o Sample Preparation: For solid samples, a small amount of the finely ground complex is
mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a
Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and
placing the paste between two KBr or Csl plates.

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.

¢ Raman Spectroscopy:

o Sample Preparation: A small amount of the crystalline powder is placed in a glass capillary
tube or pressed into a pellet.

o Data Acquisition: The Raman spectrum is excited using a laser of a specific wavelength
(e.g., 532 nm or 785 nm), and the scattered light is collected and analyzed by a
spectrometer.

Logical Workflow for Comparative Analysis
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Caption: Workflow for the comparative analysis of hexanitrometallate salts.
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Caption: Influence of the central metal ion on structural and spectroscopic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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